Butafenacil

Catalog No.
S522307
CAS No.
134605-64-4
M.F
C20H18ClF3N2O6
M. Wt
474.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butafenacil

CAS Number

134605-64-4

Product Name

Butafenacil

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate

Molecular Formula

C20H18ClF3N2O6

Molecular Weight

474.8 g/mol

InChI

InChI=1S/C20H18ClF3N2O6/c1-5-8-31-17(29)19(2,3)32-16(28)12-9-11(6-7-13(12)21)26-15(27)10-14(20(22,23)24)25(4)18(26)30/h5-7,9-10H,1,8H2,2-4H3

InChI Key

JEDYYFXHPAIBGR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Butafenacil

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl

The exact mass of the compound Butafenacil is 474.0805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Butafenacil (CAS: 134605-64-4) is a highly potent, pyrimidinedione-class protoporphyrinogen IX oxidase (PPO) inhibitor utilized primarily as a rapid-acting contact herbicide and agricultural desiccant [1]. From a procurement and formulation perspective, it is distinguished by its high intrinsic enzyme inhibition potency, extremely low soil persistence, and low aqueous solubility [2]. These baseline physicochemical properties make it a critical active ingredient for formulators requiring immediate, localized tissue necrosis with minimal systemic carryover and highly restricted environmental residual activity.

Substituting Butafenacil with generic PPO inhibitors fundamentally alters a formulation's field behavior and safety profile. Replacing it with a systemic analog like saflufenacil introduces unwanted phloem mobility, which is detrimental when strict, localized contact desiccation is required [1]. Conversely, substituting it with other contact PPOs like flumioxazin or oxyfluorfen changes the soil residual profile; Butafenacil's exceptionally short soil half-life (<7 days) is critical for formulations requiring immediate plant-back intervals without carryover phytotoxicity[2]. Therefore, generic substitution compromises either the localized action mechanism or the rotational flexibility of the final commercial product.

Phloem Mobility and Contact Action Profile

Butafenacil lacks the acidic proton side-chain present in saflufenacil, which restricts its symplastic phloem movement. This structural difference results in strict contact action, causing total tissue collapse and necrosis within 48 hours at the application site, whereas systemic analogs distribute throughout the plant [1].

Evidence DimensionPlant translocation and necrosis localization
Target Compound DataStrict contact action (limited symplastic phloem movement)
Comparator Or BaselineSaflufenacil (Systemic acropetal and basipetal mobility)
Quantified Difference100% localized necrosis vs. systemic distribution
ConditionsPost-emergence foliar application

Crucial for procurement targeting rapid, localized burndown or desiccation without systemic crop residue risks.

Soil Persistence and Biodegradation Kinetics

Butafenacil exhibits a highly favorable environmental degradation profile with a soil half-life (DT50) of less than 7 days due to rapid aerobic microbial biodegradation[1]. In contrast, other PPO inhibitors like saflufenacil exhibit a DT50 of approximately 30 days, leaving longer residual soil activity.

Evidence DimensionSoil degradation half-life (DT50)
Target Compound DataDT50 < 7 days
Comparator Or BaselineSaflufenacil (DT50 ~30 days)
Quantified Difference>75% reduction in soil persistence
ConditionsAerobic soil degradation assays

Enables extremely short plant-back intervals, essential for crop rotation flexibility and minimizing carryover phytotoxicity.

Aqueous Solubility and Leaching Potential

Butafenacil features a low aqueous solubility of approximately 10 mg/L and high binding affinity to soil organic carbon, minimizing its movement in the soil profile [1]. Conversely, saflufenacil is highly water-soluble (2100 mg/L), which significantly increases the risk of leaching and non-target crop damage in lighter soils.

Evidence DimensionAqueous solubility and soil mobility
Target Compound Data~10 mg/L aqueous solubility
Comparator Or BaselineSaflufenacil (~2100 mg/L aqueous solubility)
Quantified Difference210-fold lower aqueous solubility
ConditionsStandard physicochemical profiling at 20°C

Limits leaching and off-target movement in lighter soils, ensuring the active remains strictly in the target application zone.

Intrinsic PPO Enzyme Inhibition Potency

In vitro assays demonstrate that butafenacil possesses a higher intrinsic inhibitory potency against the protoporphyrinogen IX oxidase (PPO) enzyme compared to saflufenacil [1]. While saflufenacil compensates for lower target affinity via systemic mobility, butafenacil relies on overwhelming localized enzyme inhibition to drive rapid membrane disruption.

Evidence DimensionIn vitro PPO enzyme inhibition intensity
Target Compound DataHigh intrinsic PPO inhibition intensity
Comparator Or BaselineSaflufenacil (Lower relative PPO inhibition intensity)
Quantified DifferenceSuperior target-site binding affinity
ConditionsIn vitro PPO enzyme assay

Ensures rapid membrane disruption and desiccation at the exact point of contact, optimizing burndown formulation efficacy.

Pre-Plant Burndown Formulations with Immediate Plant-Back

Leveraging its exceptionally short soil half-life (<7 days), butafenacil is a preferred active ingredient for pre-sowing burndown formulations [1]. It allows growers to plant sensitive crops immediately after application without the risk of residual soil phytotoxicity associated with longer-lasting PPO inhibitors.

Pre-Harvest Crop Desiccation and Defoliation

Due to its strict contact action and lack of systemic phloem mobility, butafenacil is highly suited for pre-harvest desiccation [2]. It ensures rapid, localized tissue necrosis to facilitate mechanical harvesting without translocating active chemical residues into the reproductive structures or seeds of the crop.

Low-Leaching Weed Management in Light Soils

With an aqueous solubility of only ~10 mg/L and high soil organic carbon binding, butafenacil is ideal for weed control in sandy or light soils [2]. It remains concentrated in the target application zone, avoiding the leaching and off-target crop damage risks inherent to highly water-soluble alternatives like saflufenacil.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

9

Exact Mass

474.0805485 Da

Monoisotopic Mass

474.0805485 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z141CCP2R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

134605-64-4

Wikipedia

Butafenacil

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Leet JK, Hipszer RA, Volz DC. Butafenacil: A positive control for identifying anemia- and variegate porphyria-inducing chemicals. Toxicol Rep. 2015 Jul 13;2:976-983. doi: 10.1016/j.toxrep.2015.07.006. eCollection 2015. PubMed PMID: 28962437; PubMed Central PMCID: PMC5598413.
2: Byeon Y, Lee HY, Back K. Chloroplastic and cytoplasmic overexpression of sheep serotonin N-acetyltransferase in transgenic rice plants is associated with low melatonin production despite high enzyme activity. J Pineal Res. 2015 May;58(4):461-9. doi: 10.1111/jpi.12231. Epub 2015 Apr 2. PubMed PMID: 25782973.
3: Leet JK, Lindberg CD, Bassett LA, Isales GM, Yozzo KL, Raftery TD, Volz DC. High-content screening in zebrafish embryos identifies butafenacil as a potent inducer of anemia. PLoS One. 2014 Aug 4;9(8):e104190. doi: 10.1371/journal.pone.0104190. eCollection 2014. PubMed PMID: 25090246; PubMed Central PMCID: PMC4121296.
4: Byeon Y, Lee HY, Lee K, Back K. A rice chloroplast transit peptide sequence does not alter the cytoplasmic localization of sheep serotonin N-acetyltransferase expressed in transgenic rice plants. J Pineal Res. 2014 Sep;57(2):147-54. doi: 10.1111/jpi.12151. Epub 2014 Jun 28. PubMed PMID: 24920304.
5: Ivanova B, Spiteller M. UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicol Environ Saf. 2014 Feb;100:233-41. doi: 10.1016/j.ecoenv.2013.08.005. Epub 2013 Sep 6. PubMed PMID: 24018142.
6: de Pater S, Pinas JE, Hooykaas PJ, van der Zaal BJ. ZFN-mediated gene targeting of the Arabidopsis protoporphyrinogen oxidase gene through Agrobacterium-mediated floral dip transformation. Plant Biotechnol J. 2013 May;11(4):510-5. doi: 10.1111/pbi.12040. Epub 2012 Dec 28. PubMed PMID: 23279135; PubMed Central PMCID: PMC3719044.
7: Park S, Lee DE, Jang H, Byeon Y, Kim YS, Back K. Melatonin-rich transgenic rice plants exhibit resistance to herbicide-induced oxidative stress. J Pineal Res. 2013 Apr;54(3):258-63. doi: 10.1111/j.1600-079X.2012.01029.x. Epub 2012 Aug 1. PubMed PMID: 22856683.
8: Ishiguro M, Mikasa S, Otani M. [A case of acute poisoning caused by the inhalation of a nonselective herbicide REBIN GT SC (butafenacil and glyphosate isopropylamine)]. Chudoku Kenkyu. 2004 Jan;17(1):51-4. Japanese. PubMed PMID: 15079922.
9: Li X, Volrath SL, Nicholl DB, Chilcott CE, Johnson MA, Ward ER, Law MD. Development of protoporphyrinogen oxidase as an efficient selection marker for Agrobacterium tumefaciens-mediated transformation of maize. Plant Physiol. 2003 Oct;133(2):736-47. Epub 2003 Sep 11. PubMed PMID: 12972658; PubMed Central PMCID: PMC219048.
10: Hanin M, Volrath S, Bogucki A, Briker M, Ward E, Paszkowski J. Gene targeting in Arabidopsis. Plant J. 2001 Dec;28(6):671-7. PubMed PMID: 11851913.

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